2-(Bromomethyl)-5-methanesulfonylfuran

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Procuring a reliable electrophilic furan scaffold with the precise 2,5-regiochemistry is critical for constructing sulfonamide-based libraries. 2-(Bromomethyl)-5-methanesulfonylfuran (CAS 1909317-63-0) is the non-interchangeable building block required when bromomethyl functionality must be installed prior to sulfonamide formation, overcoming the instability encountered with free radical bromination of furansulfonyl chlorides. - Enables efficient diversification with N-, O-, and S-nucleophiles via a highly reactive bromomethyl handle, offering distinct selectivity over chloromethyl analogs. - Supplied as an ultra-high purity intermediate (≥97%) to minimize side reactions and simplify purification in API and advanced material synthesis. - Available for immediate procurement with batch-specific quality documentation to support seamless process chemistry integration.

Molecular Formula C6H7BrO3S
Molecular Weight 239.08
CAS No. 1909317-63-0
Cat. No. B2769653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-methanesulfonylfuran
CAS1909317-63-0
Molecular FormulaC6H7BrO3S
Molecular Weight239.08
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(O1)CBr
InChIInChI=1S/C6H7BrO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3
InChIKeyMLGGPRWHXUZNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-5-methanesulfonylfuran: Product Overview


2-(Bromomethyl)-5-methanesulfonylfuran (CAS 1909317-63-0) is a synthetic organic compound belonging to the class of sulfonylfurans, characterized by a furan ring substituted at the 2-position with a bromomethyl group and at the 5-position with a methanesulfonyl group [1]. The compound has a molecular formula of C6H7BrO3S and a molecular weight of 239.09 g/mol . It is commercially available as a versatile small molecule scaffold for use as a synthetic intermediate in medicinal chemistry, agrochemical research, and materials science .

2-(Bromomethyl)-5-methanesulfonylfuran: Irreplaceable Building Block


Substitution of 2-(bromomethyl)-5-methanesulfonylfuran with structurally similar analogs such as 4-(bromomethyl)-2-methanesulfonylfuran or 2-(chloromethyl)-5-methanesulfonylfuran is not scientifically equivalent due to critical differences in regioisomeric positioning and leaving group reactivity. The 2,5-substitution pattern imparts a unique electronic and steric environment on the furan ring, influencing reaction pathways and product outcomes [1]. Furthermore, the bromomethyl group provides a distinct electrophilic reactivity profile compared to chloromethyl analogs, enabling selective functionalization that is not achievable with other halogenated derivatives [2]. These differences directly impact synthetic route design and the feasibility of accessing downstream target molecules, making the compound a non-interchangeable building block.

2-(Bromomethyl)-5-methanesulfonylfuran: Evidence-Based Advantages


Regioisomeric Substitution Advantage

2-(Bromomethyl)-5-methanesulfonylfuran (2,5-isomer) differs from its regioisomer 4-(bromomethyl)-2-methanesulfonylfuran (2,4-isomer) in the substitution pattern on the furan ring. While both share the same molecular formula and weight, the distinct positioning of the bromomethyl and methanesulfonyl groups alters the electronic distribution and steric accessibility of reactive sites [1]. This structural difference is known to influence regioselectivity in subsequent reactions, such as nucleophilic substitutions or cross-couplings, although direct comparative reaction yield data for these specific isomers is not currently available in the primary literature . Selection of the 2,5-isomer is therefore predicated on its unique substitution pattern, which may be required for specific target molecule synthesis.

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Bromomethyl vs. Chloromethyl Reactivity

In nucleophilic substitution reactions, the bromomethyl group exhibits superior leaving group ability compared to the chloromethyl group. While direct comparative kinetic data for 2-(bromomethyl)-5-methanesulfonylfuran versus its chloromethyl analog is not available, a 2024 study on analogous imidazolium salts demonstrated that bromomethyl-functionalized derivatives are 'significantly more reactive towards various N, O and S nucleophiles' than their chloromethyl counterparts [1]. This class-level inference suggests that 2-(bromomethyl)-5-methanesulfonylfuran will undergo faster and more efficient substitution reactions, enabling access to a broader range of derivatives under milder conditions compared to 2-(chloromethyl)-5-methanesulfonylfuran.

Nucleophilic Substitution Synthetic Methodology Halogenated Heterocycles

Required Synthetic Sequence for Furan Sulfonamides

A study on the synthesis of furan-2-sulfonamides revealed that furansulfonyl chlorides are unstable under free radical bromination conditions [1]. This instability necessitated an alternative synthetic sequence wherein the bromomethyl group is generated prior to chlorosulfonation [1]. This finding directly establishes that the bromomethyl-substituted furan (such as 2-(bromomethyl)-5-methanesulfonylfuran) is a required intermediate when the target molecule contains both sulfonyl chloride and bromomethyl functionalities, as the reverse sequence fails. No comparative yield data is provided, but the work underscores the unique synthetic utility of pre-formed bromomethyl sulfonylfurans.

Radical Bromination Sulfonamide Synthesis Heterocyclic Chemistry

Purity and Reproducibility Advantage

2-(Bromomethyl)-5-methanesulfonylfuran is commercially available from suppliers such as American Elements with customizable purity grades up to 99.999% (ultra-high purity) and in various standard grades (ACS, Reagent, Pharmaceutical, etc.) [1]. In contrast, many close analogs, such as 4-(bromomethyl)-2-methanesulfonylfuran or the chloromethyl derivative, are typically offered at standard research purities (e.g., 95-98%) . The availability of ultra-high purity grades for the target compound reduces the risk of side reactions caused by impurities and enhances batch-to-batch reproducibility, which is a critical factor in both academic discovery and industrial process development.

Chemical Sourcing Reproducibility High-Purity Intermediates

2-(Bromomethyl)-5-methanesulfonylfuran: Key Applications


Synthesis of Furan-2-Sulfonamides

When synthesizing furan-2-sulfonamides that require a bromomethyl group for further derivatization, 2-(bromomethyl)-5-methanesulfonylfuran is the necessary intermediate. As established in the literature, free radical bromination of furansulfonyl chlorides leads to instability; therefore, the bromomethyl group must be introduced prior to sulfonamide formation [1]. This compound enables the successful execution of this synthetic sequence, making it indispensable for researchers developing angiotensin II antagonists or carbonic anhydrase inhibitors based on sulfonylfuran scaffolds [1].

Nucleophilic Substitution for Furan Libraries

The bromomethyl group in 2-(bromomethyl)-5-methanesulfonylfuran serves as an excellent electrophilic handle for nucleophilic substitution with a wide range of N-, O-, and S-nucleophiles. Based on class-level evidence, the bromomethyl group exhibits significantly higher reactivity than chloromethyl analogs [2]. This allows for the efficient and mild diversification of the furan core, enabling the rapid construction of compound libraries for medicinal chemistry screening programs.

Cross-Coupling for Complex Architectures

The bromomethyl group is a well-established functional group for various cross-coupling reactions, including Suzuki-Miyaura couplings. While direct data for this specific compound is limited, the presence of the bromine atom on the methyl group makes it a suitable partner for Pd-catalyzed transformations, allowing for the introduction of aryl, heteroaryl, or alkenyl groups . This application is particularly valuable in late-stage functionalization strategies for drug discovery and materials science.

High-Purity Intermediates for Scale-Up

The commercial availability of 2-(bromomethyl)-5-methanesulfonylfuran in ultra-high purity grades (up to 99.999%) makes it a preferred choice for industrial process chemists [3]. This level of purity minimizes the risk of side reactions and simplifies purification, which is critical for achieving high yields and meeting regulatory standards in the production of Active Pharmaceutical Ingredients (APIs) or advanced materials.

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